2,5-Hexadienoic acid, methyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Hexadienoic acid, methyl ester typically involves the esterification of sorbic acid with methanol in the presence of an acid catalyst. This reaction can be represented as follows:
C6H8O2+CH3OH→C7H10O2+H2O
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: Industrial production of this compound often involves continuous esterification processes where sorbic acid and methanol are fed into a reactor containing an acid catalyst. The product is then purified through distillation to obtain the desired ester .
Chemical Reactions Analysis
Types of Reactions: 2,5-Hexadienoic acid, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form sorbic acid and methanol under acidic or basic conditions.
Hydrogenation: The compound can be hydrogenated to form hexanoic acid methyl ester using palladium as a catalyst.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon (Pd/C) is commonly used as a catalyst for hydrogenation reactions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed:
Hydrolysis: Sorbic acid and methanol.
Hydrogenation: Hexanoic acid methyl ester.
Oxidation: Various oxidation products depending on the specific conditions.
Scientific Research Applications
2,5-Hexadienoic acid, methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Hexadienoic acid, methyl ester involves its interaction with various molecular targets and pathways:
Hydrolysis Mechanism: The ester undergoes hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of sorbic acid and methanol.
Hydrogenation Mechanism: The compound is hydrogenated in the presence of a palladium catalyst, resulting in the addition of hydrogen atoms to the double bonds, forming hexanoic acid methyl ester.
Oxidation Mechanism: The ester undergoes oxidation reactions, where the double bonds are oxidized to form various oxidation products.
Comparison with Similar Compounds
2,5-Hexadienoic acid, methyl ester can be compared with other similar compounds such as:
Methyl 2,4-hexadienoate:
Methyl butanoate: Another ester with a similar structure but different properties and applications.
Ethyl acetate: A commonly used ester with different chemical properties and applications.
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct properties such as its antimicrobial activity and its use as a preservative .
Properties
CAS No. |
37616-27-6 |
---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
methyl hexa-2,5-dienoate |
InChI |
InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3,5-6H,1,4H2,2H3 |
InChI Key |
ODLGSRPFJDMGNW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CCC=C |
Origin of Product |
United States |
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